

Introduction: A Multifunctional Aromatic Building Block

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Compound of Interest

Compound Name: **4-Amino-3-hydroxybenzonitrile**

Cat. No.: **B1279274**

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In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials and intermediates is paramount to the successful development of novel molecular entities. **4-Amino-3-hydroxybenzonitrile** is a substituted aromatic compound that presents a unique and valuable convergence of three distinct functional groups: a nitrile, a phenol, and an aniline. This trifunctionality provides a versatile chemical handle for a wide array of synthetic transformations, making it a significant precursor for complex heterocyclic scaffolds and pharmacologically active agents.^[1] Its structure, featuring both electron-donating (amino, hydroxyl) and electron-withdrawing (cyano) groups, creates a unique electronic environment that governs its reactivity and utility.^[1] This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.

Part 1: Chemical Identity and Nomenclature

Correctly identifying a chemical compound through its various naming conventions is the first step in any rigorous scientific endeavor. The IUPAC name provides a systematic and unambiguous descriptor, while synonyms are crucial for comprehensive literature and database searches.

IUPAC Name: **4-amino-3-hydroxybenzonitrile**^{[1][2]}

Common Synonyms and Identifiers:

Name / Identifier	Type
55586-26-0	CAS Number
2-Amino-5-cyanophenol	Synonym
3-Hydroxy-4-aminobenzonitrile	Synonym
Benzonitrile, 4-amino-3-hydroxy-	Synonym
o-Hydroxy-p-cyanoaniline	Synonym
2-Hydroxy-4-cyanoaniline	Synonym
C ₇ H ₆ N ₂ O	Molecular Formula
HKZPOGZBKIWMPO-UHFFFAOYSA-N	InChIKey

Source: Compiled from PubChem and other chemical supplier databases.[\[2\]](#)

Caption: 2D Chemical Structure of **4-Amino-3-hydroxybenzonitrile**.

Part 2: Physicochemical Properties

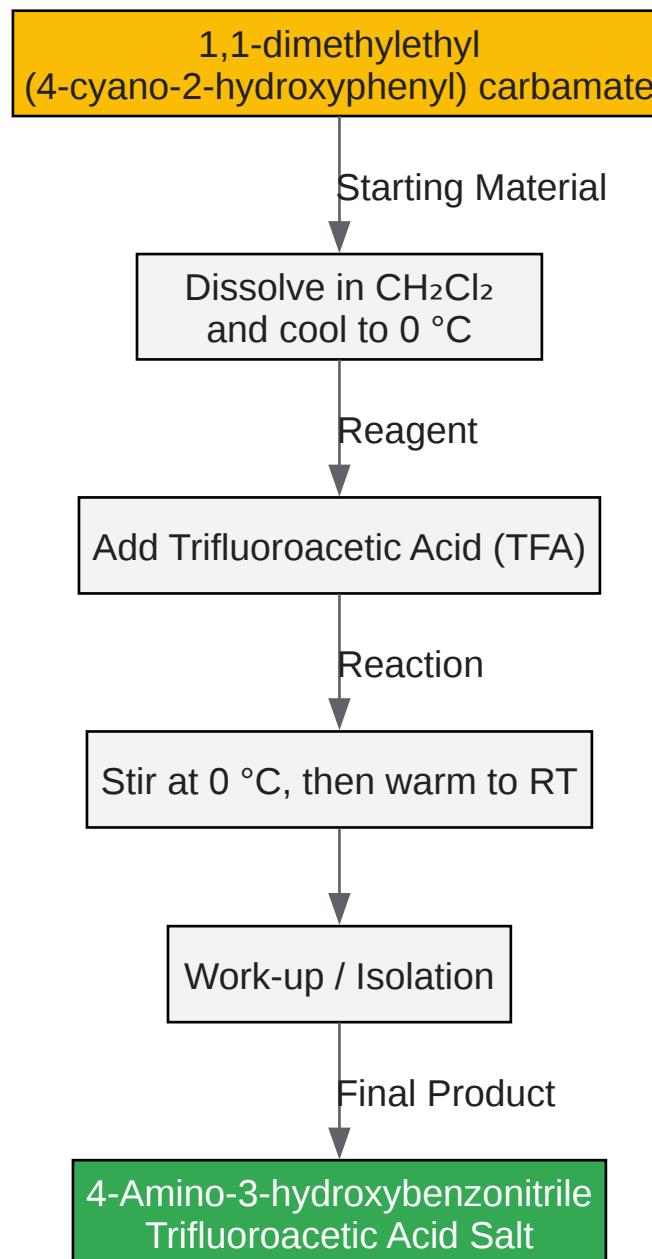
Understanding the physical properties of a compound is essential for designing experiments, including reaction setup, purification, and formulation.

Property	Value	Source
Molecular Weight	134.14 g/mol	PubChem [1] [2]
Appearance	White solid	Smolecule [1]
Density	1.3 ± 0.1 g/cm ³	Smolecule [1]
Molecular Formula	C ₇ H ₆ N ₂ O	PubChem [1] [2]
XLogP3	0.6	PubChem [2]
Solubility	Soluble in various organic solvents	Smolecule [1]

Part 3: Synthesis Methodology

The synthesis of **4-Amino-3-hydroxybenzonitrile** often requires careful manipulation of protecting groups to manage the reactivity of the amino and hydroxyl functionalities. A common and effective strategy involves the deprotection of a carbamate-protected precursor.

Scientific Rationale: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine, in the form of 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate, is a strategic choice. The Boc group is stable under a variety of reaction conditions but can be removed cleanly under acidic conditions. Trifluoroacetic acid (TFA) is an ideal reagent for this purpose; it is a strong acid that effectively cleaves the Boc group at low to ambient temperatures, and its volatility simplifies its removal from the reaction mixture post-synthesis. Dichloromethane (CH_2Cl_2) is selected as the solvent for its inertness and its ability to dissolve the starting material while allowing the product salt to be easily handled.



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Caption: Workflow for the synthesis of **4-Amino-3-hydroxybenzonitrile** via deprotection.

Experimental Protocol: Synthesis of **4-Amino-3-hydroxybenzonitrile, Trifluoroacetic Acid Salt**

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.^[3]

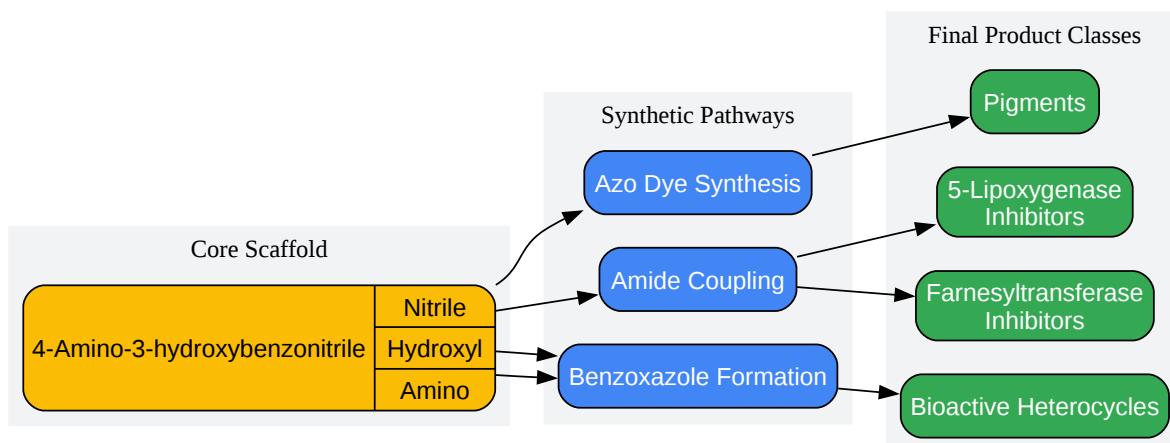
- Reaction Setup: In a suitable reaction vessel, suspend 1,1-dimethylethyl (4-cyano-2-hydroxyphenyl) carbamate (1.0 eq, e.g., 24 g, 0.102 mol) in dichloromethane (CH_2Cl_2 , approx. 40 mL per gram of starting material, e.g., 1000 mL).
- Cooling: Place the vessel in an ice bath and cool the suspension to 0 °C with stirring.
- Deprotection: Add trifluoroacetic acid (TFA) (approx. 12 eq, e.g., 100 mL, 1.29 mol) to the cold suspension in a single portion.
- Reaction: Stir the solution vigorously for 30 minutes at 0 °C.
- Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.
- Isolation (Post-Reaction Work-up): The product, as the trifluoroacetic acid salt, can be isolated by removing the solvent and excess TFA under reduced pressure. Further purification can be achieved by recrystallization or chromatography as needed. The resulting salt is often used directly in subsequent reactions.[3]

Part 4: Applications in Research and Drug Development

The true value of **4-Amino-3-hydroxybenzonitrile** lies in its role as a versatile synthetic intermediate.[1] The distinct reactivity of its three functional groups can be selectively addressed to build molecular complexity.

- Pharmaceutical Precursor: This compound is a key building block in the synthesis of targeted therapeutics. Notably, it has been utilized in the development of farnesyltransferase inhibitors and 5-lipoxygenase inhibitors, classes of drugs investigated for anticancer and anti-inflammatory applications, respectively.[1]
- Role of the Nitrile Group: The nitrile (cyano) group is a highly valuable pharmacophore in modern drug design. It is relatively robust metabolically and can act as a bioisostere for other functional groups, such as a carbonyl group, by serving as a hydrogen bond acceptor.[4] This ability to modulate pharmacokinetic properties and participate in key binding interactions makes nitrile-containing scaffolds like this one particularly attractive.[4][5]

- Heterocyclic Chemistry: The ortho-amino phenol structure is a classic precursor for the synthesis of benzoxazoles and other related heterocyclic systems, which are privileged scaffolds in medicinal chemistry known for a wide range of biological activities.[1]



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Caption: Role of **4-Amino-3-hydroxybenzonitrile** as a versatile synthetic hub.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are mandatory. **4-Amino-3-hydroxybenzonitrile** is classified as hazardous.

GHS Hazard Classification:[2][6]

- H302: Harmful if swallowed
- H312: Harmful in contact with skin
- H315: Causes skin irritation
- H319: Causes serious eye irritation

- H332: Harmful if inhaled

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) standards.[\[6\]](#)
- Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Take off contaminated clothing immediately.[\[6\]](#)[\[7\]](#)
- Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[6\]](#) If exposure limits are exceeded, a full-face respirator may be required.[\[6\]](#)

First Aid Measures:

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[\[6\]](#)[\[8\]](#)
- If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing.[\[6\]](#)[\[8\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[6\]](#)
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[\[6\]](#)

Always consult the full Safety Data Sheet (SDS) from your supplier before handling this compound.

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Sources

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